molecular formula C9H10ClFN2O B3002512 2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide CAS No. 2411301-61-4

2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide

Cat. No.: B3002512
CAS No.: 2411301-61-4
M. Wt: 216.64
InChI Key: SUMYRPGMDDMEBX-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide typically involves the reaction of 2-fluoro-5-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Products include substituted acetamides with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and chloro groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(2-fluoro-5-methylphenyl)methyl]acetamide
  • 2-Chloro-N-[(2-fluoro-5-methylpyridin-4-yl)methyl]acetamide
  • 2-Chloro-N-[(2-fluoro-5-methylpyridin-2-yl)methyl]acetamide

Uniqueness

2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c1-6-2-7(9(11)13-4-6)5-12-8(14)3-10/h2,4H,3,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMYRPGMDDMEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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